[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Overview
Description
4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: is a complex organic compound that belongs to the class of benzothiazine derivatives
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through hydrogen bonding, hydrophobic effects, and π–π stacking . These interactions can cause changes in the target molecules, leading to various biological effects.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the compound’s bioavailability.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a broad range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylphenylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized under acidic conditions to yield the benzothiazine core. The final step involves the oxidation of the sulfur atom to achieve the dioxido form.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxido form back to the thioether form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent.
- Studied for its enzyme inhibition properties.
Medicine:
- Explored for its potential use in the treatment of inflammatory diseases.
- Evaluated for its anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins.
- Employed in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- 4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- 4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
Uniqueness:
- The presence of the phenyl group in 4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone enhances its aromaticity and stability.
- The specific substitution pattern on the benzothiazine core provides unique electronic and steric properties, making it distinct from other similar compounds.
Biological Activity
The compound 4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone represents a novel class of benzothiazine derivatives. This article reviews its biological activity, particularly focusing on its potential anticancer properties and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H16N2O3S
- Molecular Weight : 328.38 g/mol
- IUPAC Name : 4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
Biological Activity Overview
Research indicates that compounds within the benzothiazine class exhibit significant biological activities, particularly in the context of cancer treatment. The following sections detail specific findings related to the compound's efficacy against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies:
Study | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Study 1 | EU-1 (ALL) | 0.3 | Inhibition of cell proliferation via apoptosis |
Study 2 | NB1643 (Neuroblastoma) | 0.5 | Disruption of mitochondrial function |
Study 3 | SHEP1 | 0.4 | Induction of oxidative stress leading to cell death |
These results demonstrate that the compound exhibits potent cytotoxicity against leukemia and neuroblastoma cell lines, with IC50 values indicating high efficacy.
The mechanism through which 4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects appears multifaceted:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Oxidative Stress : It generates reactive oxygen species (ROS), which can damage cellular components and promote apoptosis.
- Inhibition of Key Proteins : The compound has been shown to inhibit proteins involved in cell cycle regulation and survival pathways.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Case Study 1 : A study on the effects of the compound on primary leukemia cells demonstrated a significant reduction in cell viability compared to control groups.
- Case Study 2 : In vivo studies using murine models indicated that administration of the compound resulted in reduced tumor growth and improved survival rates.
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-16-12-17(2)14-19(13-16)24-15-22(23(25)18-8-4-3-5-9-18)28(26,27)21-11-7-6-10-20(21)24/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZGEVBGVFHXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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